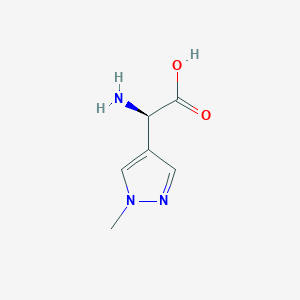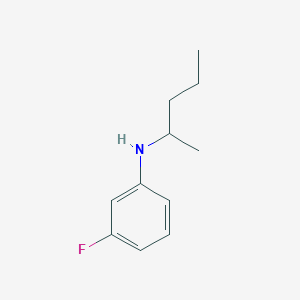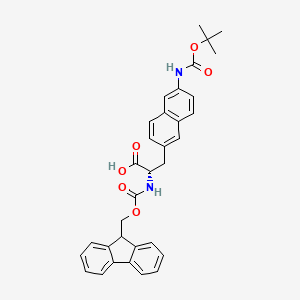
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes fluorenyl, methoxycarbonyl, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used as a protecting group for amines during the synthesis. The tert-butoxycarbonyl (Boc) group is another protecting group used for amines.
Protection of Amino Groups: The amino groups are protected using Fmoc and Boc groups to prevent unwanted reactions during the synthesis.
Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC or EDC) in the presence of coupling additives like HOBt or HOAt.
Deprotection: The protecting groups are removed under specific conditions, such as using piperidine for Fmoc deprotection and acidic conditions for Boc deprotection.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: DCC, EDC, HOBt, HOAt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-((tert-butoxycarbonyl)amino)naphthalen-2-yl)propanoic acid
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of both Fmoc and Boc protecting groups. These characteristics make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C33H32N2O6 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C33H32N2O6/c1-33(2,3)41-32(39)34-23-15-14-21-16-20(12-13-22(21)18-23)17-29(30(36)37)35-31(38)40-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h4-16,18,28-29H,17,19H2,1-3H3,(H,34,39)(H,35,38)(H,36,37)/t29-/m0/s1 |
InChI Key |
NPQUZFRRERXENR-LJAQVGFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


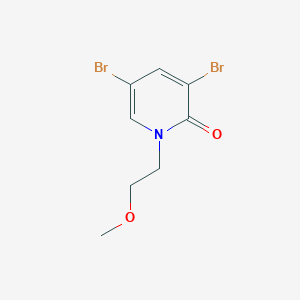
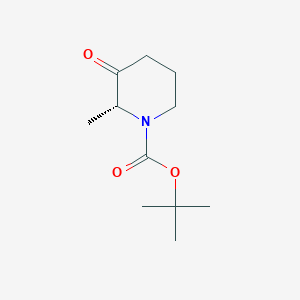
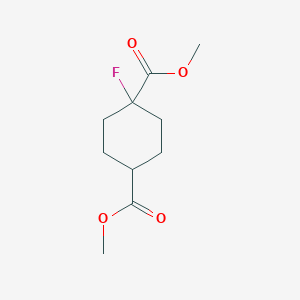
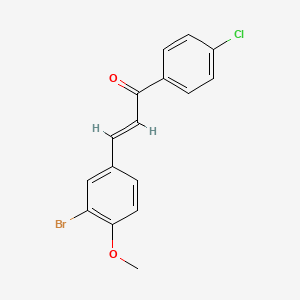
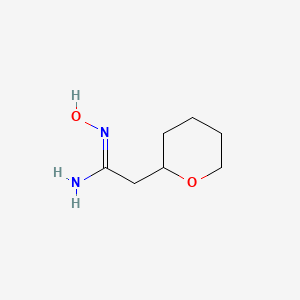
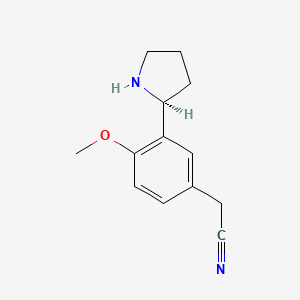

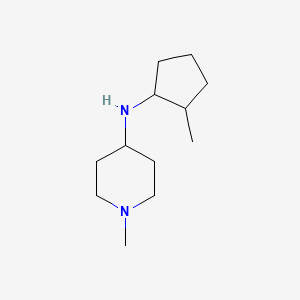
![7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole](/img/structure/B13327664.png)
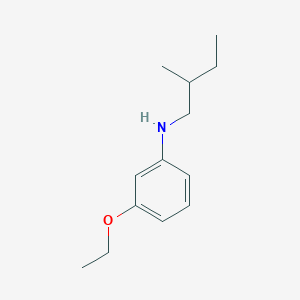
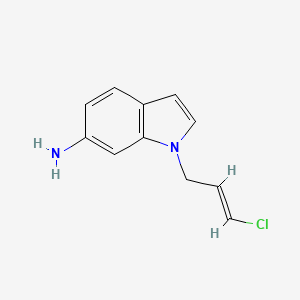
![5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride](/img/structure/B13327679.png)
